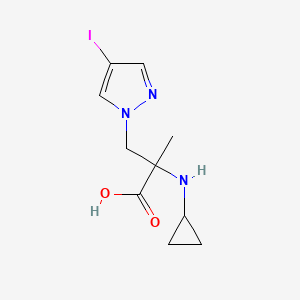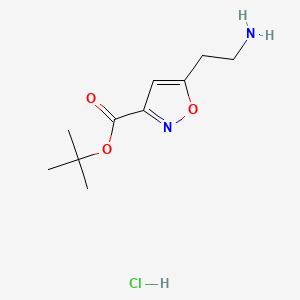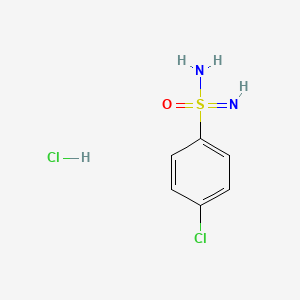
Potassium (3,3-difluorocyclohexyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (3,3-difluorocyclohexyl)trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. Potassium (3,3-difluorocyclohexyl)trifluoroboranuide is particularly interesting due to its unique structure, which includes a cyclohexyl ring substituted with fluorine atoms and a trifluoroborate group.
Métodos De Preparación
The synthesis of potassium (3,3-difluorocyclohexyl)trifluoroboranuide typically involves the reaction of 3,3-difluorocyclohexylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Potassium (3,3-difluorocyclohexyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form difluorocyclohexylboronic acid.
Reduction: It can be reduced to yield cyclohexylboronic acid.
Substitution: The trifluoroborate group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and transition metal catalysts like palladium or nickel. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Potassium (3,3-difluorocyclohexyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is utilized in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.
Medicine: It plays a role in the synthesis of fluorinated pharmaceuticals, which often exhibit improved metabolic stability and bioavailability.
Mecanismo De Acción
The mechanism of action of potassium (3,3-difluorocyclohexyl)trifluoroboranuide involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group can coordinate with transition metals, facilitating the formation of carbon-carbon bonds. This coordination is crucial in cross-coupling reactions, where the compound serves as a coupling partner to form complex organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Comparación Con Compuestos Similares
Potassium (3,3-difluorocyclohexyl)trifluoroboranuide can be compared with other organotrifluoroborates, such as:
Potassium (4,4-difluorocyclohexyl)trifluoroboranuide: Similar in structure but with different fluorine substitution, leading to variations in reactivity and stability.
Potassium phenyltrifluoroborate: Contains a phenyl group instead of a cyclohexyl ring, resulting in different chemical properties and applications.
Potassium methyltrifluoroborate: A simpler structure with a methyl group, used in different types of cross-coupling reactions.
The uniqueness of potassium (3,3-difluorocyclohexyl)trifluoroboranuide lies in its specific substitution pattern, which imparts distinct reactivity and stability characteristics, making it valuable for specialized applications .
Propiedades
Fórmula molecular |
C6H9BF5K |
|---|---|
Peso molecular |
226.04 g/mol |
Nombre IUPAC |
potassium;(3,3-difluorocyclohexyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H9BF5.K/c8-6(9)3-1-2-5(4-6)7(10,11)12;/h5H,1-4H2;/q-1;+1 |
Clave InChI |
YYULLFUMKJOKKS-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1CCCC(C1)(F)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


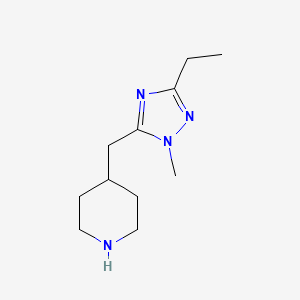
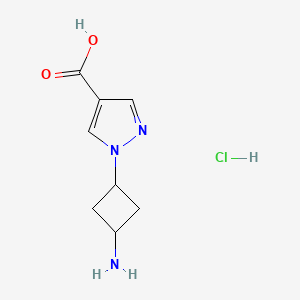
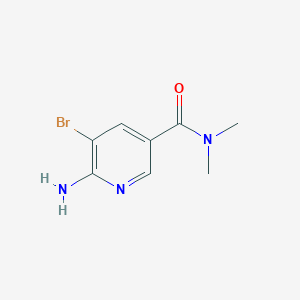
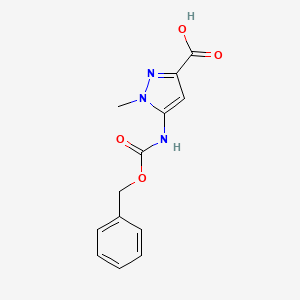
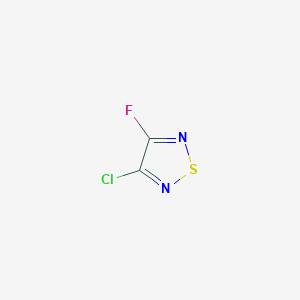
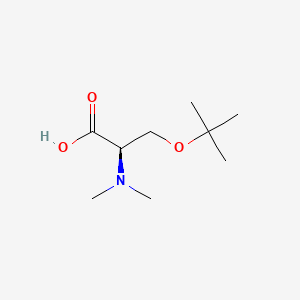
![(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482659.png)

![(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine](/img/structure/B13482675.png)

